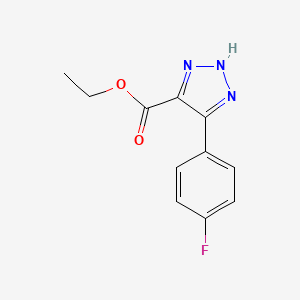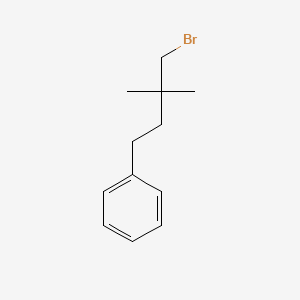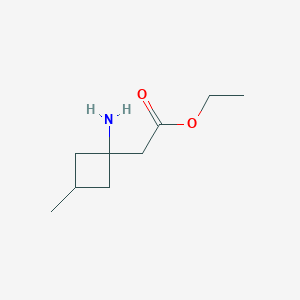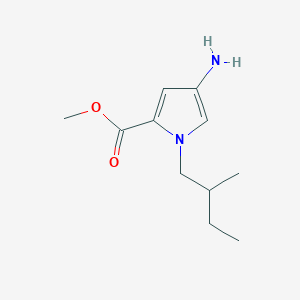
1-tert-butyl-3-cyclopropyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-3-cyclopropyl-1H-pyrazole is a heterocyclic compound with a unique structure that includes a pyrazole ring substituted with tert-butyl and cyclopropyl groups
Métodos De Preparación
The synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with tert-butyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated systems and continuous flow reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
1-tert-butyl-3-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the positions adjacent to the nitrogen atoms.
Aplicaciones Científicas De Investigación
1-tert-butyl-3-cyclopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-3-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-tert-butyl-3-cyclopropyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate: This compound has similar structural features but includes an amino group and a carboxylate ester, which may confer different chemical and biological properties.
3-Cyclopropyl-1H-pyrazole: Lacks the tert-butyl group, which may affect its reactivity and applications.
tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
1-tert-butyl-3-cyclopropylpyrazole |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)12-7-6-9(11-12)8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
DFJGNQCVWAZOBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=CC(=N1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(tert-Butyl)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13537638.png)




![tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate](/img/structure/B13537672.png)




